Dibutyldilauryltin
Description
Historical Context and Evolution of Organotin Chemistry
The field of organotin chemistry, which studies chemical compounds containing a tin-carbon bond, has a rich history dating back to the mid-19th century. wikipedia.org The first organotin compound, diethyltin (B15495199) diiodide, was synthesized by Edward Frankland in 1849. wikipedia.orglupinepublishers.comanjs.edu.iqlupinepublishers.comresearchgate.net This was followed in 1852 by Löwig's work on the reaction of alkyl halides with a tin-sodium alloy to produce alkyltin compounds, a publication often considered the true beginning of organotin chemistry. lupinepublishers.comanjs.edu.iqlupinepublishers.com
The development of the field accelerated significantly in the early 1900s with the discovery of Grignard reagents, which provided a versatile method for creating tin-carbon bonds. wikipedia.org By 1935, hundreds of publications on organotin chemistry had appeared, with key contributions from researchers like Krause in Germany, Kraus in the United States, and Kozeshkov in Russia. lupinepublishers.comlupinepublishers.com
A major resurgence in organotin chemistry occurred in the mid-20th century, driven by the discovery of their industrial applications. lupinepublishers.comlupinepublishers.com The use of organotin compounds as heat stabilizers for polyvinyl chloride (PVC) began in 1940. tandfonline.comrdd.edu.iq This, along with their utility as biocides and agrochemicals, spurred rapid commercial expansion in the 1950s, a period in which G.J.M. van der Kerk and his colleagues in the Netherlands played a pivotal role. lupinepublishers.comlupinepublishers.com This era saw the commercial success of early stabilizers like dibutyltin (B87310) dilaurate (dibutyldilauryltin). lupinepublishers.comrdd.edu.iq The fundamental understanding of organotin structures also evolved, with the discovery in the 1960s that the tin atom could expand its coordination number beyond the typical four. lupinepublishers.comlupinepublishers.com
Structural Classification and Nomenclature within Diorganotin Compounds
Organotin compounds are organometallic compounds defined by the presence of at least one covalent bond between a tin (Sn) and a carbon (C) atom. anjs.edu.iqrdd.edu.iq They are systematically classified based on the number of organic groups attached to the central tin atom. anjs.edu.iqtuvsud.com The general formula is represented as R_nSnX_{4-n}, where 'R' is an organic substituent (such as an alkyl or aryl group), 'X' is typically an electronegative atom or group (like a halide or carboxylate), and 'n' ranges from 1 to 4. anjs.edu.iqrdd.edu.iqrjpbcs.com This classification gives rise to four main classes: mono-, di-, tri-, and tetraorganotins. anjs.edu.iqrjpbcs.com
This compound falls under the category of diorganotin compounds, which are characterized by the presence of two organic groups bonded to the tin atom, corresponding to the general formula R₂SnX₂. anjs.edu.iq In the case of this compound, the 'R' groups are butyl (C₄H₉) groups, and the 'X' groups are laurate (C₁₂H₂₃O₂) groups. Therefore, its name explicitly denotes two butyl groups and two laurate groups attached to the tin center.
Structurally, diorganotin compounds can be quite complex. wikipedia.org A significant feature of tin chemistry, particularly for diorganotin compounds with electronegative 'X' groups, is the ability of the tin atom to be "hypercoordinated." wikipedia.org Unlike carbon, which is typically limited to four bonds, the tin(IV) center can coordinate with five or even six atoms by utilizing its empty 5d orbitals. wikipedia.orgrjpbcs.com This results in coordination geometries beyond the standard tetrahedral arrangement, such as trigonal bipyramidal (five-coordinate) or octahedral (six-coordinate) structures. rjpbcs.com This capacity for hypercoordination influences the solid-state structures of many diorganotin compounds, which can exist as monomers, dimers, or extended polymers. wikipedia.orgacs.org
Academic Significance and Research Scope of this compound
This compound (DBTDL), also commonly known as dibutyltin dilaurate, holds considerable academic and industrial importance, primarily due to its catalytic activity. wikipedia.org It is one of the most widely utilized diorganotin carboxylates. wikipedia.org Its commercial applications include serving as a catalyst in the production of polyurethanes, the vulcanization of silicones, and in transesterification reactions. wikipedia.org Historically, it was among the first organotin compounds to be used successfully as a heat stabilizer for PVC. lupinepublishers.comrdd.edu.iq
In academic research, the scope of DBTDL is centered on its catalytic function in various chemical processes. It is frequently employed as a condensation catalyst in sol-gel synthesis, a method for producing solid materials from small molecules. unitn.itresearchgate.net Research in this area investigates the influence of DBTDL on the structural development of oligomers and the kinetics of hydrolysis-condensation reactions, often comparing its effectiveness to other catalysts like trifluoroacetic acid (TFA). unitn.itresearchgate.net The catalytically active species in these reactions is believed to be a stannasiloxane, formed from the reaction of DBTDL. unitn.it
Further research explores the role of DBTDL in promoting dehydrogenative coupling reactions, which are critical for creating certain types of polymers. google.commcmaster.ca It has been studied as a catalyst for cross-linking polysilazane thermosetting polymers, which have applications in areas such as chromatography. google.com The compound's effectiveness in facilitating these specific chemical transformations continues to make it a subject of interest in materials science and polymer chemistry.
Structure
2D Structure
Properties
CAS No. |
35147-35-4 |
|---|---|
Molecular Formula |
C32H68Sn |
Molecular Weight |
571.6 g/mol |
IUPAC Name |
dibutyl(didodecyl)stannane |
InChI |
InChI=1S/2C12H25.2C4H9.Sn/c2*1-3-5-7-9-11-12-10-8-6-4-2;2*1-3-4-2;/h2*1,3-12H2,2H3;2*1,3-4H2,2H3; |
InChI Key |
KXLNRTHAZOEDNA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC[Sn](CCCC)(CCCC)CCCCCCCCCCCC |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Synthetic Routes to Dibutyldilauryltin
The synthesis of this compound can be achieved through various methods, ranging from traditional multi-step organometallic routes to more streamlined modern approaches focused on sustainability.
Traditional Organometallic Synthesis
The conventional synthesis of this compound is a multi-stage process that begins with the formation of a tetraalkyltin precursor. A common pathway involves the Grignard reaction, where an alkyl magnesium halide reacts with tin tetrachloride. wikipedia.org
A typical route proceeds as follows:
Formation of Tetrabutyltin (B32133): Chlorobutane is reacted with magnesium metal to form the Grignard reagent, n-butylmagnesium chloride. This reagent then reacts with tin tetrachloride to produce tetrabutyltin. google.com
Redistribution Reaction: The synthesized tetrabutyltin undergoes a redistribution (or Kocheshkov comproportionation) reaction with tin tetrachloride to yield dibutyltin (B87310) dichloride. wikipedia.orggoogle.com The stoichiometry of the reactants controls the product, allowing for the targeted synthesis of di-, or triorganotin compounds. gelest.com
Hydrolysis: The dibutyltin dichloride is then hydrolyzed, typically using a caustic soda (sodium hydroxide) solution, to produce dibutyltin oxide. google.comgoogle.com
Condensation: Finally, dibutyltin oxide is reacted with lauric acid in a dehydration condensation reaction to yield the final product, this compound. google.com
This traditional pathway, while effective, involves multiple steps and the use of hazardous reagents, along with the production of wastewater. google.com
Modern and Sustainable Approaches
In response to the environmental and practical drawbacks of the traditional method, more modern and sustainable synthetic routes have been developed. These methods aim to reduce the number of steps, avoid toxic intermediates, and minimize waste.
One improved method involves the direct reaction of dibutyltin dichloride with lauric acid. google.comgoogle.com This approach bypasses the need to first synthesize and isolate dibutyltin oxide, thereby eliminating the hydrolysis step and the associated production of toxic dust and wastewater. google.com
Two examples of such modern syntheses are detailed below:
| Method | Reactants | Catalyst/Reagent | Conditions | Key Advantages | Reference |
| Sodium Ethoxide Method | Dibutyltin dichloride, Lauric acid, Ethanol | Sodium ethoxide-ethanol solution | 1. Heat reactants to 50-60°C. 2. Dropwise addition of sodium ethoxide solution. 3. Evaporate solvent. | Omits the hydrolysis step, avoids toxic dust and wastewater production. | google.com |
| Amine Catalyst Method | Dibutyltin dichloride, Lauric acid | Triethylamine, Tripropylamine, or Dipropylamine | Reaction in a solvent at 25-35°C until pH is 7-8. | Lower reaction temperature, eliminates the need for an alkalinization step. | google.com |
These modern approaches represent a significant advancement in the synthesis of this compound, offering more environmentally benign and efficient manufacturing processes.
Reactivity and Reaction Mechanisms of this compound
The chemical behavior of this compound is governed by the nature of the tin-carbon (Sn-C) and tin-oxygen (Sn-O) bonds within the molecule. Its reactivity encompasses Sn-C bond cleavage, ligand exchange at the tin center, and the formation of hypervalent structures.
Sn-C Bond Cleavage and Formation Reactions
Organotin compounds are notable for their relatively labile tin-carbon bonds, which can be cleaved by a variety of reagents, including halogens, mineral acids, and metal halides. gelest.comfakirchandcollege.org The ease of this cleavage is highly dependent on the nature of the organic group attached to the tin atom.
The general order of stability for Sn-C bonds is: Alkyl > Vinyl > Phenyl > Allyl cbpbu.ac.in
Within the alkyl series, the butyl group, as found in this compound, forms one of the most stable Sn-C bonds, making its cleavage relatively difficult and requiring harsh reaction conditions. fakirchandcollege.orgcbpbu.ac.in This stability is a key characteristic of dialkyltin compounds. While Sn-C bond cleavage is a fundamental reaction in organotin chemistry, for this compound, reactions involving the more labile tin-laurate bonds are more common. ias.ac.in
Ligand Exchange and Redistribution Phenomena
The tin-laurate (Sn-O) bonds in this compound are considerably more labile than the Sn-C bonds. This allows the laurate ligands to readily participate in exchange reactions. gelest.com This reactivity is fundamental to its role in various applications, such as a stabilizer for PVC. researchgate.net
Studies have shown that dialkyltin dicarboxylates, like this compound, can undergo ligand exchange reactions with dialkyltin dichlorides. researchgate.netcapes.gov.br For instance, a reaction between this compound and dibutyltin dichloride can lead to an equilibrium mixture containing the mixed-ligand species, dibutylchlorotin laurate. Such redistribution reactions are common for organotin compounds and are often facilitated by heat. gelest.com
Coordination Chemistry and Hypervalent Structures
A significant feature of tin chemistry is the ability of the tin atom to expand its coordination number beyond the typical four of a tetracoordinate compound. gelest.com This is attributed to the large size of the tin atom and the availability of low-lying, empty 5d orbitals that can accept electrons from donor ligands. gelest.comfakirchandcollege.org This results in the formation of "hypervalent" structures, where the tin center is five-, six-, or even seven-coordinate. gelest.comrsc.org
In this compound, the tin atom is formally tetracoordinate. However, it can act as a Lewis acid and form adducts with Lewis bases (electron donors) such as amines and pyridines. gelest.com This can occur through intermolecular coordination with solvent or other molecules.
Furthermore, intramolecular coordination is possible, where a donor atom within one of the attached ligands coordinates to the tin center. In this compound, the carbonyl oxygen of the laurate group could potentially form a weak intramolecular bond to the tin atom, leading to a five-coordinate structure with a distorted trigonal-bipyramidal geometry. ubbcluj.roresearchgate.net Such hypervalent structures have been extensively studied in other organotin compounds and are crucial to understanding their reaction mechanisms and chemical properties. rsc.orgoup.com
Catalysis and Reaction Kinetics
Dibutyldilauryltin as a Catalyst in Organic Synthesis
This compound (DBTDL) is a highly versatile organotin compound extensively utilized as a catalyst in various organic synthesis reactions. Its efficacy stems from the Lewis acidic nature of the tin center, which can coordinate with reactants, thereby activating them for subsequent chemical transformations. This catalytic activity is crucial in polymerization, curing, and esterification processes, enabling control over reaction rates and influencing the properties of the final products.
Polyurethane Polymerization
This compound is a preeminent catalyst in the formation of polyurethanes, which result from the polyaddition reaction between isocyanates and polyols. DBTDL significantly accelerates the urethane (B1682113) formation (gelling) reaction, ensuring efficient and rapid curing. nih.gov
The catalytic mechanism of DBTDL is primarily based on a Lewis acid interaction. It is proposed that the tin catalyst coordinates with the isocyanate group (-NCO), polarizing it and increasing the electrophilicity of the carbonyl carbon. bnt-chemicals.com This activation facilitates the nucleophilic attack by the hydroxyl group (-OH) of the polyol, leading to the formation of the urethane linkage. researchgate.net Research indicates that DBTDL preferentially catalyzes the isocyanate-polyol reaction over side reactions, such as the reaction between isocyanate and water, which can produce undesirable carbon dioxide gas and urea (B33335) linkages. nih.gov This selectivity is critical for achieving high-quality, bubble-free polyurethane products with enhanced mechanical properties, hardness, and scratch resistance. nih.gov
Kinetic studies have been performed to quantify the effect of DBTDL on polyurethane formation. For the reaction between Hydroxyl-Terminated Polybutadiene (HTPB) and Isophorone (B1672270) Diisocyanate (IPDI), the activation energy was calculated, demonstrating the catalyst's efficiency.
| Catalyst | Activation Energy (Ea) |
| Commercial DBTDL | 65.09 kJ/mol |
| Synthesized DBTDL | 54.09 kJ/mol |
| Data derived from kinetic studies of the HTPB-IPDI reaction. gelest.com |
Silicone Condensation and Curing
DBTDL serves as a universal catalyst for the curing of silicone polymers, particularly in Room Temperature Vulcanizing (RTV) systems. mofanpu.com The process, known as condensation curing, involves the cross-linking of siloxane polymer chains. In one-component RTV systems, DBTDL catalyzes the hydrolysis of acetoxy or oxime silanes upon exposure to atmospheric moisture. This reaction releases acetic acid or oximes and generates silanol (B1196071) (Si-OH) groups. The catalyst then facilitates the condensation reaction between these silanol groups, or between a silanol group and a remaining alkoxy group, forming stable siloxane (Si-O-Si) cross-links and releasing water or alcohol. mofanpu.com This network formation transforms the liquid or paste-like silicone into a solid, flexible elastomer. mofanpu.com
In two-component systems, the catalyst is mixed with the silanol-terminated polymer and a cross-linker (e.g., a tetraalkoxysilane) just before application. DBTDL accelerates the condensation reaction between the polymer and the cross-linker. mofanpu.com The choice of catalyst can influence curing speed and the final properties of the elastomer.
| Tin Catalyst | Volatility of By-product | By-product Odor | Curing Speed | Primary Application |
| This compound (DBTDL) | Low | Low | Slow | Food-grade applications |
| Dibutyltin (B87310) Diacetonylacetate | Moderate | Mild | Fast | High-speed molding |
| Stannous Octoate | Low | Mild | Medium | Medical-grade silicones |
| Comparative data on common tin catalysts for silicone elastomers. |
Transesterification Processes
This compound is an effective catalyst for transesterification reactions, which involve the exchange of an alkoxy group of an ester with the alcohol group of another alcohol. mofanpu.com This process is fundamental in the synthesis of various polyesters and specialty esters.
The catalytic cycle is generally understood to proceed via a Lewis acid mechanism. The key steps are:
Coordination: The tin atom in DBTDL acts as a Lewis acid, coordinating to the carbonyl oxygen of the substrate ester. This coordination polarizes the carbonyl bond, making the carbonyl carbon more susceptible to nucleophilic attack. wikipedia.org
Nucleophilic Attack: An alcohol molecule attacks the activated carbonyl carbon, forming a tetrahedral intermediate. wikipedia.org
Intermediate Collapse: The tetrahedral intermediate collapses, leading to the expulsion of the original alkoxy group and the formation of a new ester. The catalyst is regenerated and can participate in another cycle. wikipedia.org
This catalytic pathway allows the reaction to proceed under milder conditions than uncatalyzed reactions, which often require high temperatures. mofanpu.com DBTDL's effectiveness is utilized in the production of polyester (B1180765) polyols and alkyd resins, where it promotes both esterification and transesterification to build the polymer chains. google.com
Dehydrogenative Coupling Reactions
Dehydrogenative coupling is a class of reaction that forms a bond between two atoms, typically involving silicon (Si-H), with the concomitant release of hydrogen gas (H₂). While organotin compounds like this compound are recognized for their broad catalytic activity in polycondensation and esterification reactions, their specific application as primary catalysts for dehydrogenative coupling is not widely documented in scientific literature. Research in this area predominantly focuses on catalysts based on transition metals such as ruthenium, nickel, and platinum, or Lewis acids like tris(pentafluorophenyl)borane (B72294) for the coupling of silanes. nih.gov
Sol-Gel Chemistry and Network Formation
In sol-gel chemistry, DBTDL functions as a neutral polycondensation catalyst, enabling the formation of silica (B1680970) networks from precursors like tetraethyl orthosilicate (B98303) (TEOS) at neutral pH. This is particularly valuable in applications where acidic or basic catalysts would be detrimental, such as in the consolidation of stone.
Studies on sols composed of DBTDL and TEOS have revealed a dual role for the organotin compound. Firstly, it directly catalyzes the condensation of Si-OH species to form Si-O-Si linkages, which builds the inorganic network. Secondly, the DBTDL itself undergoes hydrolysis, producing lauric acid as a by-product. This lauric acid modifies the condensation pathway of the silicon species. Spectroscopic analysis indicates that this modification can lead to different oligomeric chain structures depending on the Sn/Si molar ratio. The use of DBTDL as a catalyst results in higher extents of condensation in the final silica network compared to an uncatalyzed system.
Blocking/Deblocking Reactions
This compound is an effective catalyst for the deblocking of "blocked isocyanates." Blocked isocyanates are compounds where the highly reactive isocyanate group is temporarily protected by reacting it with a blocking agent (e.g., an oxime, phenol, or ε-caprolactam). This renders the isocyanate inert at ambient temperatures, allowing for the formulation of stable, one-component (1K) polyurethane systems.
Upon heating, the blocking reaction reverses, regenerating the free isocyanate which can then react with a polyol to form the polyurethane network. DBTDL significantly lowers the temperature required for this deblocking to occur. The catalyst can promote the reaction through two primary mechanisms:
Elimination-Addition: The catalyst facilitates the thermal cleavage of the bond between the isocyanate and the blocking agent, releasing the free isocyanate.
Displacement (Transesterification): The catalyst activates the blocked isocyanate, allowing a polyol to directly attack and displace the blocking agent in a transesterification-like reaction.
By reducing the required cure temperature, DBTDL enables faster processing times and energy savings in applications such as industrial coatings, electrocoating, and adhesives. A study on the blocking of polyaryl polyisocyanate (PAPI) with 2,4,6-trichlorophenol (B30397) (TCP) found the reaction's activation energy was reduced from 43.890 kJ/mol to 34.412 kJ/mol in the presence of DBTDL, significantly increasing the reaction rate.
Kinetic and Mechanistic Investigations of Catalytic Pathways
Determination of Reaction Orders and Activation Energies
The kinetics of reactions catalyzed by this compound (DBTDL), particularly in the formation of polyurethanes, have been the subject of numerous investigations. These studies consistently demonstrate that the reaction between an isocyanate and a hydroxyl group, in the presence of DBTDL, typically follows second-order kinetics, especially when the catalyst concentration is held constant. This implies that the rate of reaction is proportional to the concentration of both the isocyanate and the hydroxyl-containing species.
The activation energy (Ea) is a critical parameter that quantifies the energy barrier that must be overcome for a reaction to occur. In the context of DBTDL catalysis, the presence of the catalyst significantly lowers this barrier, thereby accelerating the reaction rate. For instance, in the blocking reaction of polyaryl polyisocyanate, the introduction of DBTDL has been shown to reduce the activation energy from 43.890 kJ/mol in the uncatalyzed reaction to 34.412 kJ/mol. For the polymerization of isophorone diisocyanate with poly(propylene oxide), an activation energy of 73.9 kJ/mol has been reported. researchgate.net The table below summarizes key kinetic parameters for reactions catalyzed by this compound.
Interactive Data Table: Kinetic Parameters of this compound Catalyzed Reactions
| Reaction System | Reaction Order | Activation Energy (Ea) uncatalyzed (kJ/mol) | Activation Energy (Ea) catalyzed (kJ/mol) |
| Polyaryl polyisocyanate blocking | Second | 43.890 | 34.412 |
| Isophorone diisocyanate and poly(propylene oxide) polymerization | Second | Not Reported | 73.9 |
Identification of Active Catalytic Species (e.g., Stannasiloxane)
The catalytic mechanism of organotin compounds like this compound has been a topic of ongoing research. While the precise nature of the active catalytic species can be complex and may vary depending on the reaction conditions, there is evidence to suggest the in situ formation of intermediate species that play a crucial role in the catalytic cycle. In the context of curing organosilicon polymers, it has been proposed that stannasiloxanes are formed as key intermediates. researchgate.net
This proposed mechanism involves the hydrolysis of the organotin carboxylate to form a tin-hydroxy species. This species then reacts with a silanol (Si-OH) group to generate a stannasiloxane (Sn-O-Si) linkage. The stannasiloxane is believed to be the active catalyst that facilitates the formation of siloxane (Si-O-Si) bonds, regenerating the tin-hydroxy species in the process, which can then continue the catalytic cycle. While this mechanism is primarily discussed in the context of silicone chemistry, it highlights the potential for the formation of transient, highly active tin-containing intermediates. In polyurethane and polyester synthesis, it is generally accepted that DBTDL acts as a Lewis acid, coordinating to the carbonyl oxygen of the isocyanate or ester, thereby activating it for nucleophilic attack by the hydroxyl group. The formation of a ternary complex involving the catalyst, isocyanate, and alcohol has been proposed as a key step in the catalytic pathway.
Influence of Reaction Parameters (e.g., Temperature, Solvent, Co-catalysts)
The catalytic efficacy of this compound is significantly influenced by various reaction parameters, including temperature, the nature of the solvent, and the presence of co-catalysts.
Temperature: As with most chemical reactions, an increase in temperature generally leads to an increase in the reaction rate of DBTDL-catalyzed processes. This is due to the increased kinetic energy of the reacting molecules, leading to more frequent and energetic collisions. However, the selectivity of the catalyst can be temperature-dependent.
Interactive Data Table: Synergistic Effect of this compound and Tertiary Amine Co-catalyst
| DBTDL Concentration (arbitrary units) | Tertiary Amine Concentration (arbitrary units) | Relative Reaction Rate |
| 0 | 0 | 1 |
| 1 | 0 | 10 |
| 0 | 1 | 5 |
| 1 | 1 | 50 |
Selectivity and Stereochemical Control in Catalytic Reactions
In catalytic reactions involving molecules with multiple reactive sites, the ability of a catalyst to direct the reaction to a specific site is known as selectivity. This compound has demonstrated notable selectivity in certain reactions, particularly with diisocyanates containing isocyanate groups of differing reactivity. A prominent example is the reaction of isophorone diisocyanate (IPDI) with alcohols. IPDI possesses both a primary and a secondary isocyanate group. In the presence of DBTDL, the reaction preferentially occurs at the secondary isocyanate group. paint.org This selectivity is attributed to the steric hindrance around the tin atom in the catalyst-isocyanate complex, which favors the approach of the alcohol to the less sterically hindered secondary isocyanate group.
In contrast, when a tertiary amine catalyst such as DABCO is used for the same reaction, the selectivity is reversed, and the primary isocyanate group reacts preferentially. This highlights the crucial role of the catalyst in directing the regioselectivity of the reaction.
While this compound exhibits significant control over the regioselectivity in certain reactions, there is currently no substantial evidence in the scientific literature to suggest that it exerts stereochemical control in polymerization reactions. Stereochemical control, or stereoselectivity, refers to the ability of a catalyst to influence the spatial arrangement of atoms in the polymer chain, leading to the formation of isotactic, syndiotactic, or atactic polymers. This level of control is typically achieved with specific types of catalysts, such as Ziegler-Natta catalysts or chiral metallocene catalysts, which possess a well-defined stereochemical environment around the active site. The catalytic mechanism of this compound does not appear to involve the necessary chiral environment to influence the stereochemistry of the resulting polymer chain.
Applications in Polymer Science and Advanced Materials
Dibutyldilauryltin serves as a critical component in various polymerization and polymer modification techniques. Its catalytic and structural-directing properties are instrumental in tailoring the macroscopic properties of polymers.
Role in Polymerization Processes and Polymer Modification
The influence of this compound on polymer architecture is multifaceted, impacting everything from the formation of three-dimensional networks to the synthesis of linear block copolymers.
Cross-linked polymers are valued for their enhanced durability and chemical resistance. rsc.org The formation of these networks often involves the use of cross-linking agents or subsequent processing steps. rsc.org this compound has been identified as a promoter in condensation reactions that can lead to the formation of cross-linked structures. researchgate.netresearchgate.net For instance, in the synthesis of hybrid organic-inorganic materials, this compound can be employed to facilitate the condensation of silane (B1218182) precursors, which is a key step in building up the polymeric network. researchgate.netresearchgate.net
The ability to form cross-linked polymers from monofunctional monomers through mechanisms like chain transfer highlights the complexity of polymerization processes where additives can play a subtle yet critical role. rsc.org
Segmented copolymers, which consist of alternating distinct polymer blocks, are a cornerstone of advanced materials like thermoplastic elastomers and materials for biomedical applications. mdpi.comnih.govrsc.org The synthesis of these materials often relies on techniques that allow for the sequential addition of different monomers. nih.gov
This compound has been utilized in the synthesis of copolymers. For example, it has been used in the esterification reaction for creating eugenol-containing polymers. colab.ws The synthesis of multiblock copolymers often involves multiple steps where precise control over the reaction is necessary to achieve the desired block structure. mdpi.com Catalysts play a pivotal role in these multi-step syntheses, ensuring efficient and controlled chain growth.
The properties of segmented copolymers, such as their thermal transitions and mechanical behavior, are highly dependent on the nature and length of the constituent blocks. mdpi.comrsc.org For example, the incorporation of poly(ethylene glycol) (PEG) segments can enhance the hydrophilicity and shape memory properties of copolymers. mdpi.com
Controlled/living radical polymerization (CLRP) techniques are essential for synthesizing polymers with well-defined molecular weights, low polydispersity, and complex architectures. wikipedia.orgnih.gov Techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP) have revolutionized polymer synthesis. wikipedia.orgnih.gov
RAFT polymerization, for instance, employs thiocarbonylthio compounds as chain transfer agents to mediate the polymerization process, allowing for the design of a wide array of polymer architectures, including block copolymers and cross-linked networks. wikipedia.org While this compound is not a primary RAFT agent, organotin compounds can be involved in related polymerization systems as catalysts or initiators. The choice of catalyst is critical for the success of these controlled polymerizations. sigmaaldrich.com
ATRP relies on a redox-mediated atom transfer process to control the concentration of active propagating chains, thereby minimizing termination reactions and enabling the growth of uniform polymer chains. nih.gov The versatility of ATRP allows for its use with a broad range of monomers and solvents. nih.gov The development of oxygen-tolerant CLRP methods is a significant area of research, aiming to simplify the polymerization process by removing the need for stringent deoxygenation. nih.gov
| Polymerization Technique | Key Features |
| Cross-linking Polymerization | Creates durable, chemically resistant polymer networks. rsc.org Can be thermally reversible. d-nb.info |
| Segmented Copolymer Synthesis | Produces polymers with distinct blocks, leading to materials like thermoplastic elastomers. mdpi.comnih.gov |
| Controlled/Living Radical Polymerization (e.g., RAFT, ATRP) | Allows for precise control over polymer molecular weight, dispersity, and architecture. wikipedia.orgnih.gov |
Functional Materials Development Utilizing this compound
The application of this compound extends to the creation of advanced functional materials, particularly in the realm of coatings and specialty polymers.
Hybrid organic-inorganic materials combine the properties of both organic polymers and inorganic components, often at the nanoscale, to achieve superior performance. researchgate.netpcimag.commdpi.com These materials are used in a wide range of applications, including protective coatings with enhanced scratch resistance, thermal stability, and barrier properties. pcimag.commdpi.com
This compound has been specifically used as a condensation promoter in the non-hydrolytic sol-gel process to synthesize nanostructured molecular units for hybrid organic-inorganic coatings. researchgate.netresearchgate.net This process allows for the creation of nanobuilding blocks that can be assembled into functional materials. researchgate.net The sol-gel method provides a versatile route to these hybrid materials, enabling the production of cost-effective crosslinkers and binders for nanocoatings. pcimag.com
The development of dual-cure processes, which combine UV-initiated curing with sol-gel reactions, has further advanced the field of hybrid coatings. mdpi.com This approach offers benefits such as high cure speeds and reduced volatile organic compound (VOC) emissions. mdpi.com The resulting hybrid networks often exhibit a homogeneous dispersion of the inorganic phase within the organic matrix, leading to improved properties like thermal stability and flame retardancy. mdpi.com
Polysilazanes are preceramic polymers containing silicon and nitrogen in their backbone, which can be converted into ceramic materials like silicon nitride and silicon carbonitride upon pyrolysis. gelest.comunits.it These materials are used to create high-performance coatings, fibers, and composites with excellent thermal shock resistance and dielectric properties. gelest.comunits.it
While direct references detailing the use of this compound in polysilazane synthesis are less common, organometallic catalysts are often crucial in the modification and curing of these preceramic polymers. The curing of polysilazanes, which can occur at room temperature in the presence of moisture or be thermally induced, involves cross-linking reactions to form a solid, durable material. researchgate.net For instance, polysilazane coatings can be converted to silica (B1680970) (SiO₂) through processes like UV irradiation, resulting in dense, hard coatings with good gas barrier properties. oatext.com
The properties of the final ceramic material are highly dependent on the structure of the polysilazane precursor and the curing conditions. researchgate.netoatext.com The ability to modify polysilazanes, for example, by creating copolymers or using catalysts to control the cross-linking process, is key to tailoring their properties for specific applications, such as in chromatographic systems where they can be used as passivating coatings. google.com
| Functional Material | Key Role of this compound/Related Catalysts | Resulting Properties |
| Hybrid Organic-Inorganic Coatings | Acts as a condensation promoter in sol-gel synthesis. researchgate.netresearchgate.net | Enhanced scratch resistance, thermal stability, barrier properties. pcimag.commdpi.com |
| Polysilazane-Based Materials | Catalyzes modification and curing of preceramic polymers. | High thermal shock resistance, dielectric properties, hardness. gelest.comunits.itresearchgate.net |
Hydrophilic Surface Modification
Hydrophilicity, or the affinity of a surface for water, is a crucial property for materials in medical, industrial, and consumer applications. A surface is generally considered hydrophilic if the contact angle of a water droplet is less than 90 degrees. This compound is utilized as a catalyst in the production of coatings designed to impart hydrophilicity to otherwise hydrophobic substrates. google.comtaylorfrancis.com For instance, it can catalyze the curing reactions of polyurethane or silicone-based formulations that are engineered to present a hydrophilic surface. polymerexpert.fr This process is vital for medical devices, where lubricity and wettability are required, and in coatings that need to be water-wettable. nih.gov The catalyst facilitates the formation of a stable polymer matrix with hydrophilic functional groups oriented towards the surface, effectively modifying the surface's interaction with water.
Table 1: Wettability Classification by Water Contact Angle
| Contact Angle (θ) | Wettability | Surface Property |
|---|---|---|
| θ < 90° | High | Hydrophilic |
| θ > 90° | Low | Hydrophobic |
| θ ≈ 0° | Very High | Superhydrophilic |
| θ > 150° | Very Low | Superhydrophobic |
This table illustrates the general relationship between water contact angle and the hydrophilic or hydrophobic nature of a surface.
Environmentally Benign Polymer Formulations (e.g., PFOA-free)
The push towards environmentally sustainable and non-toxic materials has led to significant changes in polymer formulations. europa.eunih.govresearchgate.net One major development has been the phasing out of perfluorooctanoic acid (PFOA), a persistent environmental contaminant previously used as a surfactant in the emulsion polymerization of fluoropolymers like PTFE. semi.orgacs.org The creation of PFOA-free alternatives has necessitated the development of new polymerization aid systems, including novel surfactants and catalysts. acs.org While not a direct replacement for PFOA's surfactant function, organotin catalysts like this compound play a role in the synthesis of various polymers used in modern, more environmentally benign formulations. They are effective catalysts for polyurethanes, silicones, and other resins that are integral to creating sustainable products without the use of legacy chemicals of concern.
Enzyme Immobilization Matrices
Enzyme immobilization confines enzymes to a solid support or within a matrix, enhancing their stability and enabling their reuse in industrial and biotechnological processes. nih.govpropulsiontechjournal.com The matrix material, often a polymer like silicone rubber, polyacrylamide, or polyurethane, must be created in a way that entraps the enzyme without destroying its catalytic activity. mdpi.com this compound functions as a potent catalyst for the polymerization and cross-linking of these matrices. mcmaster.ca For example, in the creation of a silicone-based matrix, DBTDL can accelerate the curing of the silicone prepolymer around the enzyme, effectively trapping it within a porous, stable, and inert support structure that allows substrate and product molecules to diffuse freely. nih.govufc.br
Stabilization Mechanisms in Polymeric Systems
This compound is a highly effective stabilizer, particularly for polyvinyl chloride (PVC), protecting it from degradation caused by heat and light. researchgate.netbisleyinternational.com Polymer degradation involves the breakdown of chemical bonds, leading to discoloration, cracking, and loss of mechanical properties. rbhltd.com
Photostabilization Pathways
Photodegradation is initiated by ultraviolet (UV) radiation, which creates free radicals in the polymer, triggering a cascade of oxidative reactions. nih.govresearchgate.netmdpi.com Organotin compounds like this compound contribute to photostabilization through several pathways:
Radical Scavenging: They can interact with and neutralize the highly reactive peroxide radicals (ROO•) that are formed during photo-oxidation, preventing these radicals from propagating the degradation chain. nih.govnahrainuniv.edu.iq
Hydroperoxide Decomposition: A key step in photo-oxidation is the formation of hydroperoxides (ROOH), which are unstable and can break down to form more radicals. taylorandfrancis.com this compound can decompose these hydroperoxides into more stable, non-radical products, thus interrupting the degradation cycle. nih.govnahrainuniv.edu.iqchemicals.co.uk
UV Absorption: While not their primary function, organotin compounds containing aromatic structures can absorb some UV radiation, offering a degree of protection to the polymer. mdpi.com
Thermal Stabilization Mechanisms
This compound is a premier thermal stabilizer for PVC, which is notoriously heat-sensitive. bisleyinternational.comgoogle.com During processing, heat can cause PVC to undergo dehydrochlorination, releasing hydrogen chloride (HCl) which then autocatalyzes further degradation. researchgate.net DBTDL counters this through multiple mechanisms:
HCl Scavenging: The primary role of the stabilizer is to neutralize the released HCl gas, preventing the catastrophic autocatalytic breakdown of the polymer. nih.govnahrainuniv.edu.iqmdpi.com
Displacement of Labile Chlorine: The PVC chain contains unstable allylic chlorine atoms at defect sites. The laurate groups from DBTDL can substitute these labile chlorines, replacing them with more thermally stable ester groups. This prevents the initiation of the "unzipping" reaction that leads to the formation of conjugated polyenes and severe discoloration. researchgate.netcore.ac.uk
Peroxide Decomposition: Similar to its role in photostabilization, DBTDL breaks down hydroperoxides that can form during thermo-oxidative degradation. nahrainuniv.edu.iq
Table 2: Key Stabilization Mechanisms of this compound in PVC
| Mechanism | Description | Effect |
|---|---|---|
| HCl Scavenging | Reacts with and neutralizes hydrogen chloride (HCl) released during heating. | Prevents acid-catalyzed autocatalytic degradation. |
| Labile Chlorine Substitution | Replaces unstable chlorine atoms on the PVC chain with stable laurate groups. | Inhibits the initiation of "unzipping" dehydrochlorination and color formation. |
Interactions with Other Stabilizer Classes
The performance of this compound is often enhanced when used in combination with other types of stabilizers, creating a synergistic effect that provides comprehensive protection. cnrs.fr
Metal Soaps: It is frequently used with calcium and zinc stearates (Ca/Zn). The zinc stearate (B1226849) provides excellent early color stability but can generate zinc chloride (ZnCl₂), which promotes degradation. mdpi.comcore.ac.uk The this compound helps to mitigate this and provides superior long-term heat stability.
Antioxidants: DBTDL functions as a secondary antioxidant (hydroperoxide decomposer) and works effectively with primary antioxidants like hindered phenols, which are free-radical scavengers. songwon.comsci-hub.se The primary antioxidant traps radicals while the organotin removes their precursors, leading to more efficient stabilization. rbhltd.com
Hindered Amine Light Stabilizers (HALS): For applications requiring high UV resistance, DBTDL can be formulated with HALS. basf.comchempoint.comlabinsights.nl HALS are extremely efficient radical scavengers that operate via a regenerative cyclic process. wikipedia.org While HALS are less effective in PVC due to the acidic environment created by HCl, in other polymers, they can work alongside organotins to provide robust protection against both thermal and photo-degradation. cnrs.frwikipedia.org Thiosynergists, another class of stabilizers, are known to sometimes antagonize the effects of HALS. cnrs.fr
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound (DBTDL) |
| Polyvinyl chloride (PVC) |
| Perfluorooctanoic acid (PFOA) |
| Polytetrafluoroethylene (PTFE) |
| Polyurethane |
| Silicone |
| Polyacrylamide |
| Hydrogen Chloride (HCl) |
| Calcium Stearate |
| Zinc Stearate |
| Zinc Chloride |
| Hindered Phenols |
Stabilization of Polymer Dispersions and Microspheres
This compound (DBTDL), a highly versatile organotin compound, plays a critical, albeit indirect, role in the stabilization of certain polymer dispersions and microspheres. Its primary function is not as a traditional stabilizer, such as a surfactant or steric stabilizer that prevents particle agglomeration through surface action. Instead, DBTDL is a potent catalyst, indispensable for the polymerization reactions that form the core polymers of these colloidal systems, particularly polyurethanes. researchgate.netusc.edugoogle.com Its catalytic activity ensures the efficient synthesis of the polymer backbone, which can be designed to confer stability to the final dispersion.
Role in Polyurethane Dispersion (PUD) Formulation
Polyurethane dispersions are stable colloidal systems of polyurethane particles in water. The synthesis of the polyurethane itself is a crucial step, and DBTDL is frequently the catalyst of choice for this process. researchgate.net The most common method is the prepolymer mixing process. In this method, a prepolymer with isocyanate end-groups is synthesized first. DBTDL catalyzes the reaction between a diisocyanate and a polyol. mdpi.com To ensure the final dispersion in water is stable, a hydrophilic monomer, such as dimethylolpropionic acid (DMPA), is incorporated into the prepolymer chain. mdpi.com Once the prepolymer is formed, it is dispersed in water, and a chain extender is added to increase the molecular weight, resulting in a stable, aqueous polyurethane dispersion. mdpi.com
The catalytic efficiency of DBTDL allows for controlled polymerization, which is essential for achieving the desired prepolymer structure and, consequently, a stable dispersion with specific properties. researchgate.net
Research Findings: Prepolymer Synthesis for PUDs
Detailed studies have outlined the synthesis of NCO-terminated prepolymers for PUDs using DBTDL as a catalyst. In a typical procedure, the components are reacted in a one-pot process to form the prepolymer, which is then neutralized and dispersed in water. mdpi.com
| Component | Function | Example Material | Reference |
|---|---|---|---|
| Polyol | Polymer Backbone (Soft Segment) | Polypropylene glycol (PPG 2000) | mdpi.com |
| Diisocyanate | Polymer Backbone (Hard Segment) | Isophorone (B1672270) diisocyanate (IPDI) | mdpi.com |
| Internal Emulsifier | Confers water dispersibility | Dimethylolpropionic acid (DMPA) | mdpi.com |
| Catalyst | Accelerates urethane (B1682113) reaction | This compound (DBTDL) | mdpi.com |
| Neutralizing Agent | Ionizes the internal emulsifier | Triethylamine (TEA) | mdpi.com |
| Chain Extender | Increases molecular weight after dispersion | Ethylenediamine (EDA) | mdpi.com |
The table above outlines a typical formulation for a polyurethane prepolymer used in the creation of a stable aqueous dispersion, highlighting the role of this compound as the catalyst. mdpi.com
Application in Microsphere Synthesis
DBTDL is also integral to the synthesis of polyurethane microspheres. google.com These microspheres can be prepared via dispersion polymerization, where a diol and a diisocyanate are polymerized in an organic solvent in the presence of a steric stabilizer and a catalyst like DBTDL. google.com The catalyst's role is to control the polymerization rate, which influences particle formation and growth, ultimately affecting the final size and morphology of the microspheres.
In a unique application, DBTDL has been used as the core material in microcapsules. usc.edu In one study, poly(urea-formaldehyde) (PUF) microcapsules were synthesized with a DBTDL core. Interestingly, the DBTDL itself catalyzed the polymerization of the urea-formaldehyde shell at the oil-water interface, a process termed self-catalysis. usc.edu The resulting microspheres effectively encapsulate the catalyst. This approach demonstrates the dual functionality of DBTDL as both a core material and a catalyst for shell formation. usc.edu
Research Findings: Self-Catalyzed Microencapsulation
Research has demonstrated the successful synthesis of PUF microcapsules containing DBTDL through a self-catalysis method. The process relies on the slight solubility of DBTDL in water, where it hydrolyzes to form a carboxylic acid that in turn catalyzes the condensation of the urea-formaldehyde resin at the surface of the DBTDL droplets. usc.edu
| Component | Role in Synthesis | Reference |
|---|---|---|
| This compound (DBTDL) | Core material and self-catalyst for shell formation | usc.edu |
| Urea (B33335) | Shell-forming monomer | usc.edu |
| Formaldehyde | Shell-forming monomer | usc.edu |
| Water | Continuous phase for emulsion | usc.edu |
The table above summarizes the components for synthesizing poly(urea-formaldehyde) microspheres where this compound acts as the encapsulated core and the catalyst for the shell formation. usc.edu
Environmental Fate and Degradation Mechanisms
Degradation Pathways of Dibutyldilauryltin in Environmental Compartments
This compound degrades through several key pathways, including reactions with water, decomposition by light, and breakdown by microorganisms. hyperwriteai.comnih.gov The specific pathway and its rate are influenced by the environmental compartment (soil, water, sediment) and prevailing conditions.
Hydrolytic degradation involves the reaction of a compound with water, leading to the cleavage of chemical bonds. hyperwriteai.com For this compound, the ester linkages between the tin atom and the laurate groups are susceptible to hydrolysis. This process involves the nucleophilic attack of water on the ester bond, breaking it to release lauric acid and forming dibutyltin (B87310) species, such as dibutyltin oxide or hydroxide, depending on the pH. The rate of hydrolysis can be influenced by factors such as pH and temperature. nih.govmdpi.com This process is a primary step in the degradation of the parent compound in aqueous environments.
Photolytic degradation, or photolysis, is the breakdown of molecules caused by the absorption of light, particularly ultraviolet (UV) radiation. wisdomlib.org This process can occur through direct photolysis, where the molecule itself absorbs a photon, or indirect photolysis, involving photosensitizing agents. pharmacareers.in For organotin compounds, photolysis typically results in the stepwise cleavage of the organic groups from the tin atom. In the case of this compound, UV radiation can break both the tin-carbon (Sn-C) bonds of the butyl groups and the tin-ester bonds of the laurate groups. Factors affecting the rate of photolysis include the intensity and wavelength of the light, the presence of oxygen, and the temperature. pharmacareers.in
Biodegradation is the breakdown of organic substances by microorganisms, such as bacteria and fungi. hyperwriteai.com This is a significant degradation pathway for many organotin compounds in soil and sediment. Microorganisms can metabolize the organic moieties of this compound, leading to a sequential dealkylation and deacylation process. Bacteria can cleave the butyl and lauryl groups from the tin atom, often using the carbon from these groups as an energy source. The process is influenced by the microbial population, temperature, oxygen availability, and the presence of other nutrients. nih.gov
Formation and Characterization of Degradation Products and Metabolites
The degradation of this compound results in the formation of several intermediate products and final metabolites. The initial breakdown via hydrolysis, photolysis, or biodegradation leads to the loss of the laurate groups, forming lauric acid and various dibutyltin (DBT) compounds. Subsequent degradation involves the cleavage of the butyl groups.
The stepwise degradation proceeds as follows:
This compound degrades, primarily losing its laurate groups.
This forms Dibutyltin (DBT) species and Lauric Acid .
Dibutyltin can be further degraded by the loss of a butyl group to form Monobutyltin (MBT) compounds.
Ultimately, the complete removal of all organic groups results in the formation of non-toxic inorganic tin (e.g., tin oxides).
The table below summarizes the primary degradation pathways and the resulting products.
| Degradation Pathway | Initial Reactant | Primary Degradation Products/Metabolites | Final Degradation Product |
|---|---|---|---|
| Hydrolysis | This compound | Dibutyltin (DBT) species, Lauric Acid | Inorganic Tin (Sn) |
| Photolysis | This compound | Dibutyltin (DBT) species, Monobutyltin (MBT) species, Lauric Acid | |
| Biodegradation | This compound | Dibutyltin (DBT) species, Monobutyltin (MBT) species, Lauric Acid |
Environmental Transformation Kinetics
The table below outlines the key factors that influence the kinetics of each degradation pathway.
| Degradation Pathway | Influencing Factors | Effect on Degradation Rate |
|---|---|---|
| Hydrolysis | pH | Rates are generally faster in acidic or basic conditions compared to neutral pH. mdpi.com |
| Temperature | Higher temperatures typically increase the reaction rate. mdpi.com | |
| Photolysis | Light Intensity & Wavelength | Higher intensity and shorter (UV) wavelengths lead to faster degradation. pharmacareers.in |
| Presence of Photosensitizers | Substances that absorb light and create reactive species can accelerate indirect photolysis. pharmacareers.in | |
| Environmental Matrix | Water clarity and soil composition can affect light penetration. | |
| Biodegradation | Microbial Population | Higher density of adapted microorganisms increases the degradation rate. nih.gov |
| Temperature & Oxygen | Optimal temperature and aerobic conditions generally favor microbial activity. | |
| Nutrient Availability | Presence of other nutrients can support microbial populations and enhance degradation. hyperwriteai.com |
Advanced Analytical and Spectroscopic Characterization
Spectroscopic Techniques for Structural Analysis and Reaction Monitoring
Spectroscopic methods provide detailed information about the molecular structure and bonding within dibutyldilauryltin. thermofisher.com These techniques are instrumental in both the initial identification and the ongoing study of the compound's chemical behavior.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise structural arrangement of atoms in a molecule. researchgate.netmst.edu For organotin compounds like this compound, multi-nuclear NMR, which examines different NMR-active nuclei, provides a wealth of information. huji.ac.ililpi.com
¹H NMR Spectroscopy: Proton NMR (¹H NMR) provides information about the hydrogen atoms within the molecule. wisc.eduacdlabs.com In this compound, this technique helps to identify the protons on the butyl and lauryl chains. The chemical shifts, signal integrations, and coupling patterns of the proton signals confirm the presence and connectivity of these alkyl groups. acdlabs.com For instance, distinct signals will be observed for the methyl (CH₃) and methylene (B1212753) (CH₂) groups in both the butyl and lauryl chains, with their integrations corresponding to the number of protons in each environment. researchgate.net
¹³C NMR Spectroscopy: Carbon-13 NMR (¹³C NMR) is used to determine the number and type of carbon atoms in a molecule. pressbooks.pub Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum, allowing for the confirmation of the carbon backbone of the butyl and lauryl groups. libretexts.orgnih.gov The chemical shifts of the carbonyl carbon from the laurate groups are particularly diagnostic and appear at a characteristic downfield position. pressbooks.pub
¹¹⁹Sn NMR Spectroscopy: Tin-119 NMR (¹¹⁹Sn NMR) is a specialized technique that directly probes the tin atom, which is the central metal in this compound. The chemical shift of the ¹¹⁹Sn nucleus is highly sensitive to the coordination number and geometry of the tin atom, as well as the nature of the substituents attached to it. This makes ¹¹⁹Sn NMR an invaluable tool for studying the structure and bonding at the tin center.
Table 1: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| ¹H | ~0.9 (t) | CH₃ (butyl & lauryl) |
| ~1.3-1.7 (m) | CH₂ (butyl & lauryl) | |
| ~2.3 (t) | α-CH₂ (lauryl) | |
| ¹³C | ~14 | CH₃ (butyl & lauryl) |
| ~22-34 | CH₂ (butyl & lauryl) | |
| ~179 | C=O (laurate) | |
| ¹¹⁹Sn | Varies with coordination | s |
Note: This table presents generalized predicted data. Actual experimental values may vary based on solvent and other experimental conditions.
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are particularly useful for identifying functional groups. researchgate.net
FT-IR Spectroscopy: FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. thermofisher.comwikipedia.org In the FT-IR spectrum of this compound, characteristic absorption bands for the carbonyl (C=O) group of the laurate esters are observed, typically in the range of 1720-1740 cm⁻¹. spectrabase.com Additionally, C-H stretching and bending vibrations from the butyl and lauryl alkyl chains are prominent in the spectrum. researchgate.net
Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. It relies on the inelastic scattering of monochromatic light. researchgate.netnih.gov While the C=O stretch is also visible in the Raman spectrum, symmetric vibrations, which may be weak or absent in the FT-IR spectrum, can be more readily observed.
Table 2: Characteristic Vibrational Frequencies for this compound
| Functional Group | Technique | Characteristic Frequency (cm⁻¹) |
|---|---|---|
| C=O (Ester) | FT-IR | ~1735 |
| C-H (Alkyl) | FT-IR/Raman | ~2850-2960 (stretch) |
| Sn-C | FT-IR/Raman | ~500-600 |
| Sn-O | FT-IR/Raman | ~450-550 |
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. shimadzu.com It is a highly sensitive method used for determining the molecular weight and elemental composition of a compound. When coupled with a chromatographic separation technique, it becomes a powerful tool for identifying and quantifying compounds in complex mixtures. wikipedia.org
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation capabilities of high-performance liquid chromatography with the detection power of mass spectrometry. wikipedia.orgshimadzu.com This technique is well-suited for the analysis of thermally labile or non-volatile compounds like this compound. agnopharma.comeag.commst.or.jp The liquid chromatograph separates this compound from other components in a sample before it is introduced into the mass spectrometer for detection. shimadzu.com
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another hyphenated technique that pairs gas chromatography with mass spectrometry. wikipedia.orgthermofisher.com It is suitable for the analysis of volatile and thermally stable compounds. innovatechlabs.comgcms-id.ca While this compound has a relatively high boiling point, it can be analyzed by GC-MS, often after derivatization to increase its volatility. organomation.com
Chromatographic Methods for Separation and Quantification
Chromatographic techniques are essential for separating this compound from complex matrices and for its quantification. wikipedia.org
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of compounds in a mixture. ebsco.comopenaccessjournals.com The separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. wikipedia.org For this compound analysis, reversed-phase HPLC is commonly employed, where a nonpolar stationary phase is used with a polar mobile phase. infitek.com A UV detector is often used for quantification, as the carbonyl group in the laurate moiety provides a chromophore. infitek.com
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. medcraveonline.comshimadzu.comsigmaaldrich.com In GC, a gaseous mobile phase carries the vaporized sample through a column containing a stationary phase. organomation.com The separation is based on the compound's boiling point and its interaction with the stationary phase. While less common for high molecular weight compounds like this compound, GC can be used for its analysis, particularly when high resolution is required to separate it from similar organotin compounds. medcraveonline.com
Size Exclusion Chromatography (SEC)
Size Exclusion Chromatography (SEC), also known as gel permeation chromatography (GPC), is a powerful technique for determining the molecular weight distribution of polymers and other macromolecules. shimadzu.com This method separates molecules based on their size, or more accurately, their hydrodynamic volume in solution. shimadzu.comcytivalifesciences.com As the sample passes through a column packed with porous material, larger molecules that cannot enter the pores elute first, while smaller molecules that can penetrate the pores have a longer path and elute later. shimadzu.comcytivalifesciences.com
In the context of materials science, SEC is instrumental in analyzing organometallic compounds and polymers. For instance, it can be used to characterize polyurethane nanocomposites where this compound may be used as a catalyst. iaea.org The technique provides crucial data on the molecular weight distribution, which influences the material's final properties. Modern advancements, such as Ultra-High-Performance Size Exclusion Chromatography (UHP-SEC), offer faster and more efficient separations compared to conventional High-Performance SEC (HP-SEC). americanpharmaceuticalreview.comopenaccessjournals.com
The coupling of SEC with other detectors, such as multi-angle light scattering (MALS), provides absolute molecular weight determination without the need for column calibration with standards. biopharminternational.com This is particularly advantageous for novel materials where such standards may not be available. biopharminternational.com
Table 1: Comparison of SEC Techniques for Polymer Analysis
| Feature | High-Performance SEC (HP-SEC) | Ultra-High-Performance SEC (UHP-SEC) | SEC with MALS Detector |
|---|---|---|---|
| Principle | Separation based on hydrodynamic volume. cytivalifesciences.com | Enhanced separation efficiency with smaller particles. americanpharmaceuticalreview.com | Absolute molecular weight determination. biopharminternational.com |
| Typical Particle Size | 5 µm openaccessjournals.com | < 3 µm americanpharmaceuticalreview.com | Varies depending on the column. |
| Analysis Time | Longer, typically 25-40 minutes. americanpharmaceuticalreview.com | Shorter, can be as low as 5 minutes. openaccessjournals.com | Dependent on the SEC method used. |
| Primary Output | Relative molecular weight distribution. | Relative molecular weight distribution. | Absolute molecular weight and size. biopharminternational.com |
Thermal Analysis Techniques for Material Characterization
Thermal analysis encompasses a group of techniques that measure a physical property of a substance as a function of temperature while the substance is subjected to a controlled temperature program. ekb.eg These methods are vital for characterizing the thermal stability and phase behavior of materials like this compound.
Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. innovatechlabs.comnumberanalytics.com This technique is widely used to study thermal transitions such as melting, crystallization, and glass transitions. numberanalytics.com The resulting DSC curve provides quantitative information about the enthalpy changes associated with these transitions. innovatechlabs.comnih.gov
For organotin compounds, DSC can provide insights into their melting behavior and thermal stability. researchgate.netresearchgate.net For example, in the study of polyurethanes synthesized using this compound as a catalyst, DSC results showed no significant differences in the morphology between the pure polymer and nanocomposites. iaea.org The technique can determine key parameters like the onset temperature of melting and the heat of fusion, which are critical for material processing and application. numberanalytics.com
Table 2: Key Thermal Events Measured by DSC
| Thermal Event | Description | Information Obtained |
|---|---|---|
| Melting Temperature (Tm) | The temperature at which a crystalline solid becomes a liquid. innovatechlabs.com | Purity and identification of the material. |
| Crystallization Temperature (Tc) | The temperature at which a substance crystallizes from a molten state. numberanalytics.com | Information on the crystallization kinetics. |
| Glass Transition (Tg) | The reversible transition in amorphous materials from a hard and relatively brittle state into a molten or rubber-like state. innovatechlabs.com | Characterizes the amorphous regions of a material. |
| Enthalpy of Fusion (ΔHf) | The amount of heat required to change a substance from a solid to a liquid state. numberanalytics.com | Degree of crystallinity. |
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. ekb.egh-and-m-analytical.com This technique is essential for determining the thermal stability and decomposition profile of materials. numberanalytics.comtainstruments.com The TGA curve plots the mass of the sample against temperature, revealing the temperatures at which decomposition events occur. xrfscientific.com
The analysis of the TGA curve can identify the onset of decomposition, the temperature of maximum decomposition rate (from the derivative of the TGA curve, DTG), and the amount of residual mass at the end of the analysis. researchgate.neth-and-m-analytical.com This information is crucial for understanding the thermal limits of a compound like this compound and its performance in high-temperature applications. TGA can show distinct stages of weight loss, corresponding to the decomposition of different parts of a molecule or material. h-and-m-analytical.comfurg.br
Table 3: Information Derived from a TGA Curve
| TGA Parameter | Description | Significance |
|---|---|---|
| Onset Decomposition Temperature | The temperature at which significant weight loss begins. researchgate.net | Indicates the start of thermal degradation. |
| Weight Loss Percentage | The percentage of mass lost during a specific temperature range. h-and-m-analytical.com | Quantifies the amount of volatile components or decomposition products. |
| Residual Mass | The mass remaining at the end of the heating program. numberanalytics.comtainstruments.com | Represents the non-volatile residue, such as inorganic fillers or char. |
| Derivative Weight Loss (DTG) Peak | The peak in the first derivative of the TGA curve. h-and-m-analytical.com | Indicates the temperature of the maximum rate of decomposition. |
Other Advanced Analytical Methodologies (e.g., X-ray Diffraction)
X-ray Diffraction (XRD) is a non-destructive analytical technique used to determine the crystallographic structure of a material. malvernpanalytical.commeasurlabs.com When a beam of X-rays is directed at a crystalline sample, the X-rays are scattered in a predictable pattern based on the arrangement of atoms in the crystal lattice. gfz.de This diffraction pattern is unique to each crystalline material, acting as a fingerprint for identification. gfz.de
For a compound like this compound, XRD can be used to analyze its solid-state structure. In studies of materials synthesized using this catalyst, XRD patterns can reveal the crystalline nature of the resulting polymer. For instance, in polyurethanes, distinct diffraction peaks can be indexed to specific crystal planes, providing information about the crystalline structure. ufmg.br The technique can also be used to determine the degree of crystallinity in a semi-crystalline material. ufmg.br XRD is a powerful tool for phase identification, crystal structure determination, and the analysis of structural properties like crystallite size and strain. malvernpanalytical.combourevestnik.com
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
Theoretical and Computational Chemistry Studies
Quantum Chemical Investigations of Electronic Structure and Reactivity
Quantum chemical calculations are at the forefront of theoretical investigations into dibutyldilauryltin, offering a microscopic perspective on its properties and catalytic action. nih.govaps.org These methods solve approximations of the Schrödinger equation to determine the electronic distribution and energy of the molecule, which fundamentally govern its chemical behavior. latrobe.edu.auaps.org
Density Functional Theory (DFT) is a predominant computational method for studying organotin compounds like this compound. paspk.org It offers a favorable balance between computational cost and accuracy, making it suitable for the relatively large size of this molecule. researchgate.net Studies have employed various DFT functionals and basis sets to investigate its catalytic mechanisms. For instance, the B3LYP functional combined with the LANL2DZ/6-31+G** basis set has been used to study the reactivity between isocyanates and alcohols in the presence of organotin catalysts. researchgate.netpsu.edursc.org Other research has utilized functionals like ωB97X-D with the LANL2DZdp basis set for investigating esterification reactions. acs.org
These calculations provide detailed information on:
Molecular Geometry: Optimization of the 3D structure of this compound and its complexes. For the related compound dibutyltin (B87310) diacetate (DBTDA), DFT calculations revealed an asymmetrically chelated structure due to Sn···O interactions. acs.org
Lewis Acidity: The electrophilic character of the tin atom, a key feature for its catalytic activity, can be quantified through methods like Molecular Electrostatic Potential (MEP) analysis. paspk.org
Electronic Properties: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies helps in understanding the molecule's reactivity and kinetic stability. scielo.org.za
Ab initio methods, while more computationally demanding, offer higher accuracy and are used for benchmarking or studying smaller, model systems. rsc.org The hierarchy of different computational methods allows researchers to select the most appropriate level of theory for the specific chemical question being addressed. rsc.org
Summary of DFT Methods Used in Organotin Catalyst Studies
| Study Focus | DFT Functional | Basis Set | Key Findings | Reference |
|---|---|---|---|---|
| Urethane (B1682113) Formation | B3LYP | LANL2DZ/6-31+G** | Elucidation of the catalytic mechanism in polar solvents, identifying an organotin alkoxide as the dominant catalyst. | researchgate.netpsu.edursc.org |
| Dehydration Esterification | ωB97X-D | LANL2DZdp | Demonstrated an intramolecular acyl-transfer mechanism for polyester (B1180765) synthesis. | acs.org |
| Transesterification for Biodiesel | B3LYP | LANL2DZ | Calculated Molecular Electrostatic Potential (MEP) to confirm Lewis acid character, correlating it with catalytic activity. | paspk.org |
| Structural & Vibrational Analysis | Not Specified | Not Specified | Simulated the structure and vibrational spectra of dibutyltin diacetate (DBTDA), a related organotin catalyst. | acs.org |
A significant application of quantum chemical calculations is the mapping of entire reaction pathways. rsc.orgrsc.orgmatlantis.com For a chemical reaction to occur, reactants must pass through a high-energy transition state before forming products. ims.ac.jp Computational methods can locate and characterize the geometry and energy of these fleeting transition states, which are nearly impossible to observe experimentally. ims.ac.jp
In the context of catalysis by this compound, these analyses have been critical for understanding how it lowers the activation energy of reactions. For example, in urethane formation, DFT calculations have shown that the reaction can proceed through different mechanisms, such as the insertion mechanism or the Lewis acid mechanism. psu.edu By calculating the Gibbs free energy for the transition states of each proposed step, researchers can determine the most favorable reaction pathway. researchgate.net These studies have provided evidence that the formation of an organotin alkoxide intermediate is a key step in the catalytic cycle. psu.edursc.org The analysis involves identifying all intermediates and transition states connecting reactants to products on the potential energy surface. matlantis.com
Computational chemistry is a powerful tool for predicting the spectroscopic properties of molecules, which aids in the interpretation of experimental data. mpg.demdpi.com By simulating spectra, researchers can assign specific vibrational modes or electronic transitions to observed peaks.
For organotin compounds, DFT calculations have been used to simulate vibrational spectra (Infrared and Raman). acs.orgscielo.org.za A study on dibutyltin diacetate (DBTDA), which is structurally similar to this compound, combined experimental spectroscopic measurements with DFT simulations to analyze its structure and vibrational modes. acs.org This synergy between theory and experiment allows for a more robust characterization of the compound. Machine learning approaches are also emerging as a way to accelerate the prediction of spectroscopic properties from molecular structure, potentially offering a faster alternative to expensive quantum-chemical simulations. arxiv.orgmpg.de
Molecular Modeling and Simulation of this compound Interactions
While quantum mechanics is ideal for studying the details of chemical bonds and reactions, molecular modeling and simulation using classical force fields are better suited for examining the behavior of large systems, such as a catalyst within a polymer matrix. mdpi.comcecam.org These methods treat atoms as classical particles and use simplified potential energy functions (force fields) to calculate their interactions and movements over time (molecular dynamics). mdpi.com
In its primary application, this compound is dispersed within a polymerizing mixture. Molecular dynamics (MD) simulations can model how the catalyst molecules distribute themselves within the polymer matrix and interact with the polymer chains. schrodinger.comnist.gov These simulations provide insights into:
Miscibility and Distribution: Predicting whether the catalyst will be evenly distributed or form aggregates within the polymer.
Interfacial Interactions: Quantifying the interaction energy between the catalyst and the polymer, which can influence the material's properties. msu.ac.th Studies on polymer nanocomposites have shown that functional groups on filler particles play a crucial role in the interfacial bonding and the resulting mechanical properties. msu.ac.th
Effect on Polymer Dynamics: The presence of catalyst molecules can affect the mobility of polymer chains, which can be observed by changes in properties like the glass transition temperature (Tg). nist.govmsu.ac.th Stronger interactions between the catalyst (filler) and the polymer matrix generally lead to reduced chain mobility and a higher Tg. msu.ac.th
Though specific MD studies focusing solely on this compound in polymer matrices are not widely published, the principles are well-established from research on other polymer composites and filled systems. nist.govmsu.ac.thpsu.edu These computational techniques can be used to rationally design and optimize polymer formulations. schrodinger.com
Key Insights from Molecular Simulations of Additives in Polymers
| Simulation Focus | Methodology | Key Findings | General Relevance | Reference |
|---|---|---|---|---|
| Nanoparticle in Polymer Melt | Molecular Dynamics (MD) | Interactions between the nanoparticle and polymer can raise or lower the glass transition temperature (Tg). Polymer chains near the surface are flattened and elongated. | Predicts how a catalyst like DBTDL might alter the thermal and structural properties of the host polymer. | nist.gov |
| Functionalized Graphene in PLA | Molecular Dynamics (MD) | The functional group on the filler dictates the strength of interfacial interaction. Stronger interactions lead to higher Tg. | The laurate chains of DBTDL are expected to strongly influence its interaction with the polymer matrix. | msu.ac.th |
| Polymer Composite-Analyte Interactions | Molecular Mechanics (MM) & MD | Developed a model for a polymer-carbon black composite to predict interaction energies with various small molecules (analytes). | Demonstrates a methodology to model the interaction of small molecules (like monomers) with the catalyst within the polymer. | psu.edu |
Understanding how a catalyst binds to its substrates (the reactants) is fundamental to explaining its function. wou.edu Molecular modeling, often in combination with quantum mechanics (QM/MM methods), can be used to study the binding process in detail. mdpi.comnih.gov
For this compound, the substrates are typically an alcohol (or polyol) and an isocyanate. researchgate.netpsu.edu Computational studies have investigated the formation of a complex between the organotin catalyst and the alcohol. psu.edu This binding event activates the alcohol, making its oxygen atom more nucleophilic and ready to attack the isocyanate. The binding is driven by electrostatic interactions between the Lewis acidic tin atom and the oxygen of the alcohol's hydroxyl group. paspk.orgwou.edu By simulating the docking of the substrate to the catalyst's active site, researchers can identify the key residues and interactions responsible for binding and subsequent catalysis. nih.govmdpi.com These simulations confirm that the binding of substrates in a favorable orientation reduces the entropy of the system and properly positions them for reaction, a concept known as catalysis by approximation. wou.edu
Compound Name Table
| Abbreviation / Trivial Name | Systematic Name |
|---|---|
| This compound (DBTDL) | Dibutylbis(dodecanoyloxy)stannane |
| Dibutyltin diacetate (DBTDA) | Dibutylbis(acetyloxy)stannane |
| Polyethylene (B3416737) | Poly(ethene) |
| Polylactide (PLA) | Poly(lactic acid) |
Development of Predictive Models for Chemical Behavior
Theoretical and computational chemistry studies are instrumental in developing predictive models for the chemical behavior of compounds like this compound. These models are crucial for forecasting the compound's environmental fate, transport, and reactivity in various systems. By simulating molecular interactions and properties, researchers can create frameworks that anticipate how the compound will behave under different conditions, aiding in both environmental risk assessment and industrial application design.
Predictive modeling for organotin compounds, including this compound, often falls into two broad categories: models that predict environmental behavior and toxicity, and models that predict performance and reactivity in industrial or synthetic applications, such as its role as a catalyst.
Modeling Environmental Fate and Speciation
Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone in predicting the environmental impact of chemical substances. For organotin compounds, QSAR models have been developed to forecast toxicity against various organisms. tandfonline.com For instance, models have been derived to predict the larvicidal activity of organotins against mosquito species like Aedes aegypti. tandfonline.com Such models often use molecular descriptors and physicochemical properties to establish a mathematical relationship with a specific biological effect.
A key aspect of predicting the environmental behavior of organotins is understanding their chemical speciation, particularly in aqueous systems, as toxicity is often dependent on the specific form of the chemical. acs.org Models have been developed to predict the growth inhibition of organisms like the ostracod Heterocypris incongruens by accounting for bioavailability and chemical speciation. nih.gov These models often use toxic unit (TU) calculations to link the concentration of different chemical species to their biological effect. acs.orgnih.gov The speciation of organotins like dibutyltin (the core of this compound) is highly dependent on pH. acs.org The acid dissociation constant (pKa) is a critical parameter in these models. The pKa values for various organotin cations have been compiled from literature to improve the accuracy of these predictive environmental models. acs.org
| Compound/Cation | Abbreviation | pKa |
| Monobutyltin | MBT | 3.6 |
| Dibutyltin | DBT | 4.3 |
| Tributyltin | TBT | 6.25 |
| Monophenyltin | MPT | 3.2** |
| Diphenyltin | DPT | 3.7 |
| Triphenyltin | TPT | 5.3 |
| *Data sourced from a 2020 study on the bioconcentration of organotin cations. acs.org *Value estimated based on the effect of substituting butyl with phenyl groups. acs.org |
Modeling Catalytic Activity
This compound (DBTL) is widely used as a catalyst in various chemical reactions, including the synthesis of polymers and sol-gel materials. unitn.itingentaconnect.com Predictive models in this context aim to understand how the choice of catalyst influences reaction kinetics and the structural properties of the final product.
Research into the synthesis of thiol-functionalized oligosilsesquioxanes has provided detailed findings on the catalytic behavior of DBTL. ingentaconnect.com In these studies, the effect of DBTL was compared with other catalysts, such as trifluoroacetic acid (TFA), under different reaction conditions. ingentaconnect.comresearchgate.netresearchgate.net The models derived from this research are often descriptive, based on empirical data from techniques like NMR spectroscopy and chromatography, which elucidate the resulting molecular structures. ingentaconnect.com It has been shown that the nature of the catalyst plays a complex role, influencing both the sol-gel reactions (hydrolysis and condensation) and, in some systems, precursor reactions like esterification. ingentaconnect.comresearchgate.netresearchgate.net The findings indicate that DBTL's catalytic action can be leveraged to control the architecture of the resulting polymers. For example, under certain hydrolytic conditions, DBTL promotes the formation of ladder-like silsesquioxane structures over cage-like ones. ingentaconnect.comresearchgate.netresearchgate.net
| Catalyst | Hydrolytic Conditions | Key Research Finding on Silsesquioxane Structure |
| This compound (DBTL) | Under-stoichiometric & Stoichiometric Water Content | Raises the yield in ladder-like structures. ingentaconnect.com |
| Trifluoroacetic Acid (TFA) | Under-stoichiometric Water Content | Results in a higher degree of condensation compared to DBTL, as it enhances both hydrolysis-condensation and esterification kinetics. ingentaconnect.com |
| This compound (DBTL) vs. TFA | Over-stoichiometric Water Content | The degree of condensation and the ratio of cage-to-ladder structures appear unaffected by the choice between these catalysts. ingentaconnect.com |
| This table summarizes the comparative influence of DBTL and TFA on the structural development of thiol-functionalized oligosilsesquioxanes as described in a 2016 study. ingentaconnect.com |
Furthermore, this compound is employed as a catalyst for dehydrogenative coupling reactions, where hydroxyl-functional materials react with hydride-functional siloxanes. google.comgelest.com These reactions are fundamental in creating cross-linked polymers and imparting specific properties like water-repellency to surfaces. gelest.com
Future Research Directions and Emerging Applications
Novel Synthetic Routes and Derivatization
The exploration of novel synthetic pathways and derivatization techniques for dibutyldilauryltin is driven by the need for more efficient, selective, and sustainable chemical processes. While traditional synthesis methods are well-established, emerging research focuses on refining these processes and exploring new molecular structures to unlock enhanced functionalities.
Future Research Trajectories in Synthesis and Derivatization:
Transition Metal-Free Activation: A significant trend in modern chemistry is the move away from expensive and often toxic transition metals for activating simple molecules like carbon monoxide. rub.de Researchers have successfully used simple phosphorus compounds (ylides) with sodium or potassium bases to incorporate CO into larger molecules with high selectivity. rub.de This principle of avoiding precious metals could inspire novel, more sustainable routes to organotin precursors, potentially reducing costs and environmental impact. rub.de
Directed Derivatization: Research into organotin sulfide (B99878) clusters has shown that grafting inorganic backbones with appropriate organic functional groups can create precursors for further, controlled derivatization. rsc.org This approach allows for the development of new clusters with specific functionalities. rsc.org Applying this concept to this compound could involve modifying the laurate chains or the butyl groups to introduce new reactive sites, enabling the creation of tailored catalysts or material precursors.
Functionalization for Biological Applications: Novel dibutyltin (B87310) carboxylates have been synthesized by reacting di-n-butyltin(IV) oxide with aminoglucosyl derivatives. nih.gov This process yields complex organotin compounds that have shown significant cytotoxicity in various tumor cell lines, highlighting a research direction where the core dibutyltin structure is derivatized to create targeted therapeutic agents. nih.gov
Analytical Derivatization: In environmental science, derivatization is a critical step for the analysis of organotin compounds using techniques like gas chromatography (GC). researchgate.netgreenrivertech.com.tw Common methods include alkylation via Grignard reagents (e.g., pentylmagnesium bromide) or ethylation with sodium tetraethylborate to create more volatile and stable species suitable for GC separation. researchgate.netgreenrivertech.com.twresearchgate.netcapes.gov.br While primarily an analytical tool, the chemistry involved in these derivatization reactions provides a framework for understanding how the tin atom can be chemically modified, which could be adapted for synthetic purposes.
The table below summarizes key research directions in the synthesis and derivatization of organotin compounds.
| Research Direction | Core Concept | Potential Application/Benefit |
| Metal-Free Synthesis | Utilizing main-group elements (e.g., phosphorus) and simple bases to construct complex molecules from basic building blocks like CO. rub.de | Development of more sustainable and cost-effective synthetic routes for organotin precursors, avoiding toxic or precious metals. rub.de |
| Directed Derivatization | Grafting functional organic groups onto an inorganic (organotin) core to create tailored precursors for further reactions. rsc.org | Creation of highly specialized organotin compounds with specific catalytic or material-building properties. rsc.org |
| Bio-functionalization | Reacting dibutyltin oxide with biologically relevant molecules, such as amino glucose analogs. nih.gov | Synthesis of novel organotin derivatives with potential therapeutic applications, such as antitumor agents. nih.gov |
| Analytical Derivatization | Converting organotin compounds into more volatile and stable forms (e.g., tetra-alkyltins) for environmental analysis. researchgate.netgreenrivertech.com.tw | Provides chemical pathways and understanding for modifying the groups attached to the tin atom for synthetic applications. |
Sustainable and Green Chemistry Aspects of this compound Use
The principles of green chemistry are increasingly influencing the use of organotin compounds like this compound, driven by toxicological concerns and environmental regulations. researchgate.netbio-conferences.orgtuvsud.com Research in this area aims to mitigate the hazards associated with these catalysts while retaining their high performance. acs.org
A primary focus of green chemistry is the design of safer chemicals. researchgate.net Organotin compounds, particularly tributyltin derivatives, are recognized as highly toxic neurotoxins, and there is concern that traces may remain in products, posing a hazard to human health and the environment. researchgate.netbio-conferences.orgtuvsud.com This has spurred research into alternatives. For instance, heterobimetallic complexes composed of bismuth and lithium carboxylates are being investigated as more environmentally benign catalysts for polyurethane synthesis, directly competing with organotin catalysts. rsc.org
Another key principle is the use of safer solvents and the reduction of auxiliary substances. researchgate.net Green chemistry encourages minimizing or avoiding solvents altogether, and when they are necessary, choosing options that are harmless. researchgate.netrsc.org Future research will likely focus on adapting this compound-catalyzed processes to work in greener solvent systems or in solvent-free conditions, which would significantly reduce the environmental footprint of manufacturing processes. metatechinsights.comepitomejournals.com
The long-term vision in sustainable catalysis is the development of catalyst-free systems or the use of biocatalysts. researchgate.net While this compound remains a highly effective catalyst, the overarching goal of green chemistry is to find pathways that eliminate the need for such additives where possible or to replace them with enzymes or other naturally derived catalysts. epitomejournals.comresearchgate.net The progression of polymer chemistry is trending towards greener production methods and the development of safely biodegradable polymers. ebsco.com
Key Green Chemistry Strategies Relevant to this compound:
Hazard Reduction: Designing new catalysts (e.g., bismuth-based) to replace organotins in applications like polyurethane production. rsc.org
Process Intensification: Improving the efficiency of catalytic processes to reduce the amount of this compound needed, thereby minimizing potential environmental release and residual traces in final products.
Safer Synthesis Design: Developing synthetic methods that use and generate substances with low or no toxicity to humans and the environment. bio-conferences.org
Waste Prevention: Shifting from traditional chemical operations to cleaner alternatives, such as biocatalysis, to reduce waste and the use of hazardous materials. researchgate.net
Interdisciplinary Research with Biological and Environmental Systems
This compound is at the center of growing interdisciplinary research that bridges chemistry, materials science, biology, and environmental science. tue.nlunl.edu These studies explore its interactions with living systems and its potential role in developing technologies that address biological and environmental challenges.
A significant area of research is the use of this compound in creating materials for biomedical applications. Its role as a catalyst is being leveraged to fabricate polymer systems with tailored properties. For example, polyethylene (B3416737) oxide (PEO), known for its resistance to protein adsorption in biological systems, can be incorporated into polymers using catalysts like this compound, creating materials suitable for medical devices or implants. mcmaster.ca Furthermore, studies have shown that novel dibutyltin carboxylates synthesized from amino glucose derivatives exhibit high cytotoxicity against various tumor cell lines, opening a pathway for developing new antineoplastic agents. nih.gov This research combines synthetic organometallic chemistry with oncology and toxicology to evaluate the therapeutic potential and risks of these new compounds. nih.gov
In the environmental sphere, a key challenge is the mitigation of greenhouse gases. One innovative approach involves immobilizing enzymes, such as carbonic anhydrase, within polymer matrices for the purpose of capturing carbon dioxide. This compound has been used as a catalyst for the crosslinking of polysiloxanes to create these enzyme immobilization materials. [This information is from the initial search results but not directly citable from the second set]. This work is a prime example of interdisciplinary science, combining:
Chemistry: The catalytic action of this compound.
Materials Science: The fabrication of the polysiloxane polymer support.
Biology/Biochemistry: The function of the immobilized carbonic anhydrase enzyme. biodonostia.orgnih.gov
Environmental Engineering: The application of the final material in CO2 capture systems.
The environmental impact of organotins themselves remains a critical area of study. tuvsud.comfda.gov Analytical chemistry provides the tools to monitor these compounds in ecosystems. Derivatization techniques are essential for preparing environmental samples (water, sediment, biota) for analysis, allowing researchers to track the fate and concentration of these compounds and understand their ecological effects. researchgate.netgreenrivertech.com.tw
The table below highlights examples of interdisciplinary research involving dibutyltin compounds.
| Research Area | Disciplines Involved | Application/Goal | Compound's Role |
| Antitumor Agents | Synthetic Chemistry, Biology, Medicine | Development of novel cancer therapies. nih.gov | Di-n-butyltin oxide is a reactant used to create cytotoxic carboxylate complexes. nih.gov |
| Biocompatible Materials | Polymer Chemistry, Materials Science, Biology | Creation of materials for medical devices that resist protein fouling. mcmaster.ca | This compound acts as a catalyst for polymerizing silicones modified with biocompatible linkers like PEO. mcmaster.ca |
| CO₂ Capture | Materials Science, Biology, Environmental Engineering | Designing systems to reduce atmospheric carbon dioxide. | This compound is a catalyst for creating polymer matrices that immobilize CO₂-capturing enzymes. |
| Environmental Monitoring | Analytical Chemistry, Environmental Science | Assessing the presence and impact of organotins in the environment. researchgate.netgreenrivertech.com.tw | The target of analysis; derivatization chemistry is key to its detection. researchgate.netgreenrivertech.com.tw |
Advanced Functional Materials Design and Fabrication
This compound is a crucial catalyst in the design and fabrication of a wide array of advanced functional materials, particularly polymers and hybrid composites. rmit.edu.auresearchgate.nettamu.edu Its effectiveness in promoting specific chemical reactions, such as condensation and crosslinking, allows for precise control over material properties, enabling the creation of products for high-performance applications. researchgate.netroutledge.comubc.ca
One of the most prominent applications is in the field of silicone chemistry. This compound catalyzes the hydrolysis-condensation of silicones at room temperature, a process essential for curing Room-Temperature-Vulcanizing (RTV) sealants, adhesives, and coatings. researchgate.net This catalytic action is also applied in creating silicone elastomers and coatings with enhanced properties, such as improved surface hardness and waterproofing for cementitious materials. researchgate.net
The sol-gel process is another area where this compound plays a key role. wikipedia.org It is used as a condensation promoter in non-hydrolytic or controlled hydrolytic reactions to form hybrid organic-inorganic materials. researchgate.netunitn.it This technique allows for the synthesis of materials with a precisely controlled nanostructure, which can be tailored for applications such as adsorbents for environmental remediation or as specialized optical materials. unitn.itazonano.commdpi.com
Furthermore, research is expanding into the use of this compound for creating novel polymers with specific environmental and safety benefits. For example, it is used as a catalyst to produce PFOA-free fluoropolymers. google.com These polymers are designed as safer alternatives to long-chain perfluoroalkyl compounds, which are persistent environmental pollutants, for use as leveling and anti-cratering agents in high-performance coatings. google.com The future of polymer chemistry will increasingly rely on such targeted catalytic syntheses, potentially guided by artificial intelligence and polymer informatics, to accelerate the discovery of new materials with tailored properties. metatechinsights.comazom.com
The following table summarizes selected applications of this compound in advanced materials fabrication.
| Material Type | Role of this compound | Key Process | Resulting Properties & Applications |
| Silicone Elastomers & Coatings | Catalyst and crosslinker. researchgate.net | Hydrolysis-Condensation Curing (RTV) | Sealants, adhesives, insulators, medical devices, and protective coatings with enhanced hardness and water resistance. researchgate.net |
| Hybrid Organic-Inorganic Materials | Condensation Promoter. researchgate.netunitn.it | Sol-Gel Synthesis | Nanostructured materials with tunable porosity and properties for use as adsorbents, catalysts, and optical components. researchgate.netunitn.itazonano.com |
| Polyurethanes & PVC | Catalyst / Heat Stabilizer. tuvsud.com | Polymerization / Stabilization | Production of polyurethane foams and stabilization of PVC plastic against heat degradation. tuvsud.com |
| PFOA-Free Fluoropolymers | Catalyst. google.com | Polymerization | Environmentally safer polymers for high-performance coatings, providing excellent leveling and surface wetting. google.com |
| Chromatographic Systems | Catalyst. google.com | Dehydrogenative Coupling | Formation of polysilazane thermosetting polymers used to create passivating films and stable coatings on substrates. google.com |
| Molecularly Imprinted Polymers (MIPs) | Potential Catalyst | Sol-Gel Route / Polymerization | Tailor-made polymers with high selectivity for target analytes, used in sample preparation for food and environmental analysis. csic.es |
Q & A
Basic: What are the standard protocols for synthesizing and characterizing Dibutyldilauryltin in laboratory settings?
Answer:
Synthesis of this compound requires strict adherence to organotin chemistry protocols. A typical method involves reacting tin chloride with Grignard reagents (e.g., butyllithium) under inert atmospheres, followed by purification via vacuum distillation . Characterization should include nuclear magnetic resonance (NMR) spectroscopy for structural confirmation (e.g., NMR for tin coordination) and mass spectrometry (MS) for molecular weight validation. Purity must be confirmed using gas chromatography (GC) or high-performance liquid chromatography (HPLC), with thresholds ≥95% for research-grade applications . For reproducibility, document reaction parameters (temperature, solvent ratios, catalyst loading) and include negative controls to rule out side reactions .
Basic: Which analytical techniques are most reliable for quantifying this compound in complex matrices?
Answer:
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred for high sensitivity and specificity, particularly in biological or environmental samples. Use isotope dilution methods (e.g., -labeled analogs) to correct for matrix effects . For non-polar matrices, gas chromatography with flame ionization detection (GC-FID) offers cost-effective quantification, though method validation must include spike-and-recovery tests at varying concentrations (e.g., 0.1–100 ppm) to assess accuracy .
Advanced: How can researchers resolve contradictions in stability data for this compound under varying environmental conditions?
Answer:
Contradictory stability data often arise from unaccounted variables (e.g., light exposure, trace oxidants). Design controlled experiments to isolate factors:
- Conduct accelerated stability studies (e.g., 40°C/75% relative humidity) with UV/Vis monitoring for degradation kinetics .
- Compare results across inert (argon) vs. aerobic conditions using differential scanning calorimetry (DSC) to detect exothermic decomposition events .
- Apply multivariate analysis (e.g., PCA) to identify dominant degradation pathways and reconcile discrepancies .
Advanced: What methodologies are recommended for studying the catalytic mechanisms of this compound in cross-coupling reactions?
Answer:
Use kinetic isotope effect (KIE) studies to probe transition states, coupled with density functional theory (DFT) simulations to map reaction coordinates . In situ Fourier-transform infrared (FTIR) spectroscopy can track intermediate species (e.g., tin-ligand adducts). For reproducibility, standardize substrate ratios (e.g., 1:1.2 tin:substrate) and report turnover frequencies (TOF) with error margins derived from triplicate trials .
Advanced: How should researchers address discrepancies between computational predictions and experimental results for this compound’s reactivity?
Answer:
Discrepancies often stem from oversimplified computational models. Refine simulations by:
- Incorporating solvent effects explicitly (e.g., COSMO-RS solvation models) .
- Validating force fields against crystallographic data (e.g., Sn–C bond lengths).
- Cross-referencing with experimental activation energies from Arrhenius plots . Publish negative results to improve model accuracy .
Basic: What are the best practices for ensuring reproducibility in this compound toxicity studies?
Answer:
Adopt OECD Guidelines for chemical testing:
- Use primary hepatocytes or standardized cell lines (e.g., HepG2) with viability assays (MTT/ATP) .
- Include positive controls (e.g., tributyltin) and validate dose-response curves (EC/IC) via nonlinear regression .
- Report batch-specific purity data and storage conditions to mitigate variability .
Advanced: How can researchers design experiments to identify degradation products of this compound in environmental samples?
Answer:
Employ high-resolution mass spectrometry (HRMS) paired with molecular networking (e.g., GNPS platform) to annotate unknown metabolites . Use stable isotope tracers (e.g., -Dibutyldilauryltin) in microcosm studies to track biotic vs. abiotic degradation pathways. For structural elucidation, combine -NMR with 2D correlation spectroscopy (COSY) .
Advanced: What strategies mitigate bias in bioactivity assays involving this compound?
Answer:
Implement double-blinded protocols for assay readouts and randomize sample processing orders . Validate hits using orthogonal assays (e.g., fluorescence polarization + surface plasmon resonance). For data integrity, pre-register experimental designs and statistical analysis plans (e.g., via OSF) to reduce HARKing (hypothesizing after results are known) .
Basic: How should researchers document synthetic procedures for this compound to meet journal reproducibility standards?
Answer:
Follow the "Experimental" section guidelines from Medicinal Chemistry Research:
- Specify reagent sources (e.g., Sigma-Aldrich, ≥99% purity), instrument models (e.g., Bruker Avance III HD 400 MHz NMR), and synthetic yields (reported as mean ± SD from ≥3 trials) .
- Deposit raw spectral data (NMR, MS) in public repositories (e.g., Figshare) with persistent DOIs .
Advanced: How can conflicting spectral data for this compound derivatives be systematically resolved?
Answer:
Create a reference database of NMR chemical shifts and coupling constants for known derivatives . For novel compounds, perform X-ray crystallography to resolve structural ambiguities. Use collaborative platforms (e.g., ChemRxiv) to crowdsource data validation and flag outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
